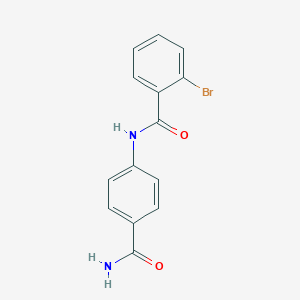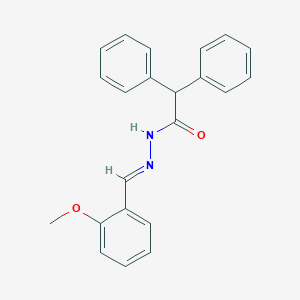
2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol This compound is a derivative of piperidine, a six-membered heterocyclic amine, and benzoate, a derivative of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperidine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)ethyl benzoate
- 2-(Piperidin-1-yl)ethyl 4-methoxybenzoate
- 2-(Piperidin-1-yl)ethyl 3,4-dihydroxybenzoate
Uniqueness
2-(1-piperidinyl)ethyl 3,4-dimethoxybenzoate is unique due to the presence of two methoxy groups on the benzoate ring, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H23NO4/c1-19-14-7-6-13(12-15(14)20-2)16(18)21-11-10-17-8-4-3-5-9-17/h6-7,12H,3-5,8-11H2,1-2H3 |
InChI Key |
MDZZIMKMHLRXGP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OCCN2CCCCC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCCN2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-anilino-2-oxoethyl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B386317.png)





![4-heptyl-N-(4-{4-[(4-heptylbenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B386330.png)



![4-[(4-bromobenzoyl)amino]-N-{4-[(4-bromobenzoyl)amino]phenyl}benzamide](/img/structure/B386336.png)
![4-[(4-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide](/img/structure/B386337.png)
![4-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B386339.png)
![Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(2-iodobenzoyl)amino]benzoate](/img/structure/B386340.png)
